Cas no 2381-05-7 (4-(3-amino-1-hydroxypropyl)phenol)
4-(3-amino-1-hydroxypropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- NA
- 4-(3-amino-1-hydroxypropyl)phenol
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4-(3-amino-1-hydroxypropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765894-1g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 1g |
$770.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-5g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 5g |
$2235.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-10g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 10g |
$3315.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-0.05g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 0.05g |
$647.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-0.1g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 0.1g |
$678.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-0.25g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 0.25g |
$708.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-0.5g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 0.5g |
$739.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-1.0g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 1g |
$770.0 | 2023-06-03 | ||
| Enamine | EN300-1765894-2.5g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 2.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1765894-5.0g |
4-(3-amino-1-hydroxypropyl)phenol |
2381-05-7 | 5g |
$2235.0 | 2023-06-03 |
4-(3-amino-1-hydroxypropyl)phenol Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-(3-amino-1-hydroxypropyl)phenol
4-(3-Amino-1-Hydroxypropyl)Phenol: A Comprehensive Overview
4-(3-Amino-1-Hydroxypropyl)Phenol (CAS No. 2381-05-7) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenol group with an amino and hydroxypropyl substituent. The phenolic ring provides aromatic stability, while the amino and hydroxypropyl groups introduce functional versatility, making it a valuable building block in organic synthesis.
The synthesis of 4-(3-Amino-1-Hydroxypropyl)Phenol typically involves multi-step reactions, often starting from phenol derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the hydroxypropyl side chain. These innovations not only enhance yield but also reduce the environmental footprint of the synthesis process.
In terms of applications, 4-(3-Amino-1-Hydroxypropyl)Phenol has shown promise in drug discovery. Its ability to act as a chelating agent makes it particularly useful in metalloenzyme inhibition studies. Recent studies have demonstrated its potential as a lead compound for developing inhibitors against enzymes such as metallo-beta-lactamases, which are implicated in antibiotic resistance. The amino group plays a critical role in coordinating metal ions, while the hydroxyl group contributes to hydrogen bonding interactions, essential for enzyme binding.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in designing novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and selective adsorption capabilities, making them ideal for gas storage and catalysis applications. Recent research has focused on optimizing the synthesis conditions to enhance the structural integrity and functionality of these materials.
The phenolic nature of 4-(3-Amino-1-Hydroxypropyl)Phenol also renders it effective in antioxidant applications. Its ability to scavenge free radicals has been explored in both biological and chemical systems. In food science, it has been investigated as a natural antioxidant additive to extend shelf life and improve product stability. Similarly, in cosmetics, its antioxidant properties make it a potential ingredient for anti-aging formulations.
From an environmental perspective, 4-(3-Amino-1-Hydroxypropyl)Phenol has been studied for its role in bioremediation processes. Its ability to chelate heavy metals such as lead and cadmium makes it a candidate for designing eco-friendly remediation agents. Recent studies have highlighted its effectiveness in removing heavy metals from contaminated water sources, offering a sustainable solution to environmental pollution challenges.
In conclusion, 4-(3-Amino-1-Hydroxypropyl)Phenol (CAS No. 2381-05-7) is a multifaceted compound with diverse applications across various industries. Its unique structure endows it with functional versatility, making it an invaluable tool in organic synthesis and material design. As research continues to uncover new potential uses and optimize its production processes, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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